

Spectroscopic and Analytical Profile of 6-(Aminomethyl)isoquinolin-1-amine: A Technical Guide

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Compound of Interest

Compound Name: 6-(Aminomethyl)isoquinolin-1-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound **6-(Aminomethyl)isoquinolin-1-amine**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of computed data, predicted spectroscopic characteristics based on its chemical structure, and detailed, standardized experimental protocols for obtaining such data. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical chemistry.

Compound Identification and Computed Properties

6-(Aminomethyl)isoquinolin-1-amine is a substituted isoquinoline derivative. The presence of two primary amine groups and the aromatic isoquinoline core suggests its potential as a scaffold in the development of pharmacologically active agents, particularly in the realm of kinase inhibitors.

A summary of the computed physicochemical properties for **6-(Aminomethyl)isoquinolin-1-amine** is provided in Table 1. This data is computationally derived and sourced from the PubChem database.^[1]

Property	Value	Source
IUPAC Name	6-(aminomethyl)isoquinolin-1-amine	PubChem[1]
Molecular Formula	C10H11N3	PubChem[1]
Molecular Weight	173.21 g/mol	PubChem[1]
Exact Mass	173.0953 g/mol	PubChem[1]
XLogP3	0.8	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	1	PubChem[1]
Canonical SMILES	<chem>C1=CC2=C(C=CN=C2N)C=C1CN</chem>	PubChem[1]
InChIKey	LWDVTRXNUGVQES-UHFFFAOYSA-N	PubChem[1]

Predicted Spectroscopic Data

The following sections provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **6-(Aminomethyl)isoquinolin-1-amine**. These predictions are based on established principles of spectroscopy and typical chemical shift and absorption frequency ranges for the functional groups present in the molecule.

Predicted ^1H and ^{13}C NMR Data

The predicted ^1H and ^{13}C NMR chemical shifts are crucial for the structural elucidation and purity assessment of the compound. The isoquinoline ring system and the aminomethyl group will give rise to a characteristic set of signals.

Table 2: Predicted ^1H NMR Chemical Shifts

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Aromatic-H	7.0 - 8.5	m	Protons on the isoquinoline ring system.
-CH ₂ -	~3.9	s	Methylene protons of the aminomethyl group.
-NH ₂ (aminomethyl)	1.5 - 3.0	br s	Chemical shift can vary with solvent and concentration.
-NH ₂ (isoquinoline)	5.0 - 6.5	br s	Chemical shift can vary with solvent and concentration.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Aromatic C-H	110 - 140	Carbons in the isoquinoline ring bearing a proton.
Aromatic C-q	120 - 160	Quaternary carbons in the isoquinoline ring.
-CH ₂ -	~45	Methylene carbon of the aminomethyl group.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the vibrational modes of the amine functional groups and the aromatic isoquinoline core.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode	Intensity
3400 - 3250	N-H	Stretching (asymmetric and symmetric)	Medium
3100 - 3000	C-H (aromatic)	Stretching	Medium
2950 - 2850	C-H (aliphatic)	Stretching	Medium
1650 - 1580	N-H	Bending	Medium
1600 - 1450	C=C (aromatic)	Stretching	Medium-Strong
1335 - 1250	C-N (aromatic amine)	Stretching	Strong
1250 - 1020	C-N (aliphatic amine)	Stretching	Medium
910 - 665	N-H	Wagging	Strong, Broad

Experimental Protocols

This section details the standard operating procedures for acquiring NMR, IR, and Mass Spectrometry (MS) data for a solid organic compound like **6-(Aminomethyl)isoquinolin-1-amine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Procedure:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The final volume should be around 0.6-0.7 mL.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**

- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H spectrum.
- Typical parameters: pulse angle of $30\text{--}45^\circ$, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
- Process the data with Fourier transformation and phase correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: pulse angle of 30° , acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
 - Process the data similarly to the ^1H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- Sample Preparation: No extensive sample preparation is required for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Place the solid sample on the ATR crystal and ensure good contact using the pressure clamp.

- Acquire the sample spectrum over a typical range of 4000-400 cm^{-1} .
- The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

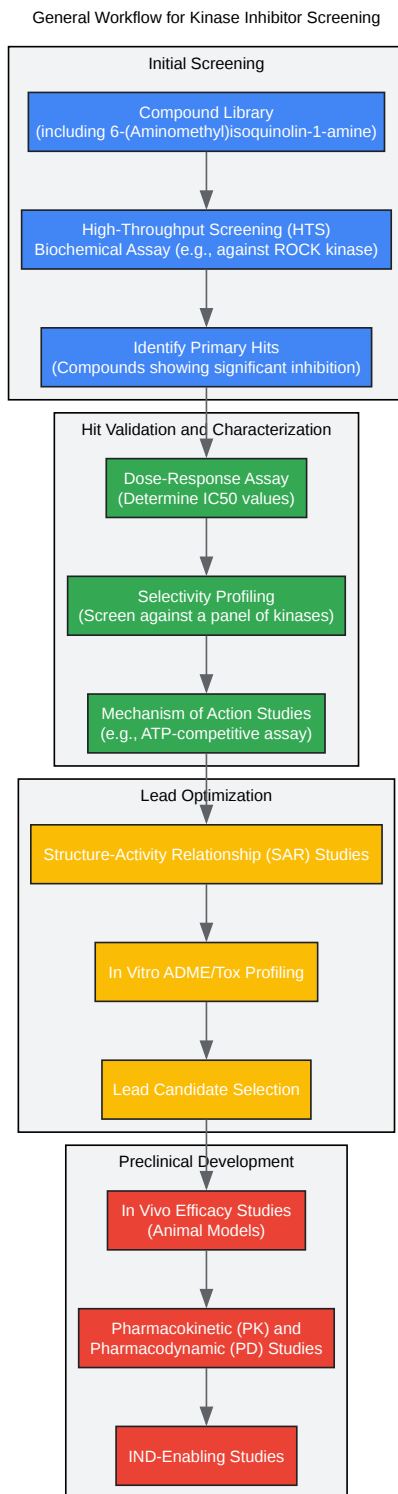
Objective: To determine the molecular weight and fragmentation pattern of the compound.

Procedure (Electrospray Ionization - ESI):

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid or ammonium hydroxide can be added to facilitate ionization in positive or negative mode, respectively.
- Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.
- Data Acquisition:
 - Infuse the sample solution into the ESI source at a constant flow rate using a syringe pump.
 - Apply a high voltage to the capillary to generate a fine spray of charged droplets.
 - The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
 - Acquire the mass spectrum in the desired mass range to observe the protonated molecule $[\text{M}+\text{H}]^+$ or other adducts.

Application in Drug Discovery: Kinase Inhibitor Screening

Isoquinoline derivatives are known to be scaffolds for kinase inhibitors. The following workflow illustrates a general approach for screening compounds like **6-(Aminomethyl)isoquinolin-1-amine** for their potential as kinase inhibitors.



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References

- 1. 6-(Aminomethyl)isoquinolin-1-amine | C₁₀H₁₁N₃ | CID 22169775 - PubChem [pubchem.ncbi.nlm.nih.gov]
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